molecular formula C8H16N2O3S B2942046 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine CAS No. 1376280-88-4

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine

Cat. No.: B2942046
CAS No.: 1376280-88-4
M. Wt: 220.29
InChI Key: KONUKKZPOYOKNK-UHFFFAOYSA-N
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Description

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring, a sulfonyl group, and a methoxyazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 3-methoxyazetidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-[(3-Hydroxyazetidin-1-yl)sulfonyl]pyrrolidine.

    Reduction: Formation of 1-[(3-Methoxyazetidin-1-yl)sulfanyl]pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxyazetidine moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 1-[(3-Hydroxyazetidin-1-yl)sulfonyl]pyrrolidine
  • 1-[(3-Methoxyazetidin-1-yl)sulfanyl]pyrrolidine
  • 1-[(3-Aminoazetidin-1-yl)sulfonyl]pyrrolidine

Comparison: 1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine is unique due to its methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its hydroxyl or amino analogs, the methoxy group provides different electronic and steric properties, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

1-(3-methoxyazetidin-1-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-13-8-6-10(7-8)14(11,12)9-4-2-3-5-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONUKKZPOYOKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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